4-(Bromomethyl)-2H-1-benzopyran-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 4-(bromomethyl)-: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of a bromomethyl group at the 4-position of the benzopyran ring enhances its reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)- can be achieved through the bromination of 4-methylcoumarin.
Green Chemistry Approach: An alternative method involves the use of green solvents and catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2H-1-Benzopyran-2-one, 4-(bromomethyl)- can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Azide Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acid Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 2H-1-Benzopyran-2-one, 4-(bromomethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and optical brighteners .
Mechanism of Action
The biological activity of 2H-1-Benzopyran-2-one, 4-(bromomethyl)- is primarily attributed to its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes . The compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
4-Methylcoumarin: A precursor in the synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-.
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: The presence of the bromomethyl group at the 4-position makes 2H-1-Benzopyran-2-one, 4-(bromomethyl)- more reactive compared to its parent compound, coumarin. This enhances its utility as an intermediate in organic synthesis and its potential biological activities .
Properties
IUPAC Name |
4-(bromomethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNDAIFYLKIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513398 |
Source
|
Record name | 4-(Bromomethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82156-55-6 |
Source
|
Record name | 4-(Bromomethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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